2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Description

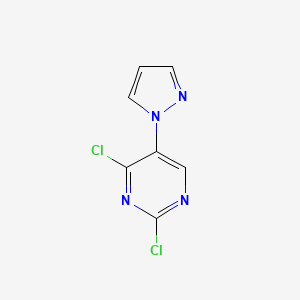

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-6-5(4-10-7(9)12-6)13-3-1-2-11-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUCSZLRGJAHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677505 | |

| Record name | 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260860-26-1 | |

| Record name | 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is a strategically important heterocyclic compound, serving as a versatile building block in the synthesis of novel kinase inhibitors for therapeutic applications, particularly in oncology. Its pyrazolopyrimidine core is a recognized pharmacophore that can mimic the adenine ring of ATP, enabling competitive inhibition of a wide range of protein kinases. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in the development of targeted cancer therapies. Detailed experimental protocols and a summary of relevant biological data are presented to facilitate its use in drug discovery and medicinal chemistry research.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine ring bearing two reactive chlorine atoms and a pyrazole moiety. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, making this compound an excellent scaffold for the generation of diverse chemical libraries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1260860-26-1 | [1][2] |

| Molecular Formula | C₇H₄Cl₂N₄ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| Storage | Store in a cool, dry place away from light and moisture. | [2] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the initial synthesis of the pyrazolyl uracil precursor followed by a chlorination reaction.

Synthesis of 5-(1H-pyrazol-1-yl)uracil

While a specific protocol for 5-(1H-pyrazol-1-yl)uracil was not found in the reviewed literature, a general and plausible method involves the reaction of a 5-halouracil with pyrazole. For instance, the reaction of 5-bromouracil with pyrazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) would be a standard approach.

Chlorination of 5-(1H-pyrazol-1-yl)uracil

The conversion of the uracil precursor to the target dichloropyrimidine is a crucial step. This is generally accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat refluxing solution.

Experimental Protocol: Chlorination of a Dihydroxypyrimidine Derivative (General Procedure)

This protocol is adapted from the synthesis of similar 2,4-dichloropyrimidine compounds.[3][4][5]

-

Materials:

-

5-(1H-pyrazol-1-yl)uracil (or a similar dihydroxypyrimidine precursor)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene or other high-boiling inert solvent (optional)

-

An organic base such as N,N-dimethylaniline or triethylamine (optional)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or dichloromethane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dihydroxypyrimidine precursor in an excess of phosphorus oxychloride. An inert solvent like toluene can also be used.

-

If a base is used, add it to the reaction mixture.

-

Heat the mixture to reflux (typically around 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure this compound.

-

Diagram 1: Proposed Synthetic Pathway for this compound

References

- 1. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clausiuspress.com [clausiuspress.com]

- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with two chlorine atoms and a pyrazolyl group. The pyrimidine scaffold is a fundamental component in various biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The presence of two reactive chlorine atoms at the C2 and C4 positions makes this compound a versatile intermediate for synthesizing a wide range of derivatives through nucleophilic aromatic substitution (SNAr) reactions.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, serving as a technical resource for professionals in chemical and pharmaceutical research.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. While specific experimental data such as melting and boiling points are not widely published for this exact compound, properties can be inferred from closely related analogs like 2,4-dichloro-5-fluoropyrimidine, which is a solid with a melting point of 37-41 °C.

| Property | Value | Source |

| CAS Number | 1260860-26-1 | [3][4] |

| Molecular Formula | C7H4Cl2N4 | [3][4] |

| Molecular Weight | 215.04 g/mol | [4] |

| Physical Form | Likely a solid at room temperature | Inferred from analogs |

| Storage | Sealed in a dry environment at room temperature | [4] |

Spectroscopic Data

Detailed spectroscopic data for the title compound is not publicly available. However, the 1H and 13C NMR spectra for the structurally similar compound, 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, provide a valuable reference for spectral interpretation.[5]

Table 2: Reference NMR Data for 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine [5]

| Nucleus | Chemical Shift (δ ppm) | Multiplicity & Coupling Constants (J, Hz) |

| 1H NMR | 8.96 | s, 1H (Pyrimidine CH) |

| 8.59 | dd, J=2.77, 0.76 Hz, 1H (Pyrazole CH) | |

| 7.89 | d, J=0.76 Hz, 1H (Pyrazole CH) | |

| 6.56 | dd, J=2.77, 1.51 Hz, 1H (Pyrazole CH) | |

| 13C NMR | 163.04 | s |

| 160.86 | q, J=7.09 Hz | |

| 155.57 | s | |

| 145.57 | s | |

| 130.42 | s | |

| 117.69 - 126.63 | m | |

| 111.39 - 112.97 | m | |

| 109.96 | s |

Experimental Protocols

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of a corresponding 2,4,5-trisubstituted pyrimidine. A general and analogous procedure can be adapted from the synthesis of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.[5][6]

Methodology:

-

Reaction Setup: To a solution of a suitable starting material like 2,4-dichloro-5-substituted-pyrimidine in a solvent such as N,N-dimethylacetamide (DMA), add pyrazole and a base like potassium carbonate.

-

Reaction Execution: The mixture is stirred, typically at room temperature, overnight. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon consumption of the starting material, the reaction mixture is diluted with water and extracted multiple times with an organic solvent (e.g., ethyl acetate).[5]

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude residue is then purified using flash chromatography on silica gel.[5]

Reactivity and Chemical Behavior

The chemistry of this compound is dominated by the high reactivity of the chlorine substituents towards nucleophilic aromatic substitution (SNAr).

Regioselectivity of SNAr Reactions

In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[2] For derivatives with an electron-withdrawing substituent at the C5 position, this selectivity for C4 substitution is often enhanced.[7][8] However, the reaction can sometimes yield a mixture of C2 and C4 substituted products, or even disubstituted products, depending on the reaction conditions and the nature of the nucleophile.[2] The pyrazolyl group at the C5 position influences the electronic distribution of the pyrimidine ring, guiding the regioselectivity of incoming nucleophiles.

Potential Biological Activity and Applications

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in many compounds of significant pharmacological interest.

-

Kinase Inhibition: Pyrimidine and pyrazole-based scaffolds are core components of numerous kinase inhibitors.[9][10] Compounds derived from this scaffold could potentially target signaling pathways regulated by kinases like PI3Kδ, Tropomyosin receptor kinases (Trks), or EGFR, which are implicated in cancer and inflammatory diseases.[9][10][11]

-

Anticancer and Anti-inflammatory Agents: Fused heterocyclic systems derived from pyrazolopyrimidines have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties.[10][12]

-

Synthetic Intermediate: The primary application of this compound is as a versatile building block in medicinal chemistry. Its reactive chlorine atoms allow for the facile introduction of various functional groups, enabling the synthesis of diverse compound libraries for drug discovery programs.[2][9]

References

- 1. ijpbs.com [ijpbs.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. This compound,(CAS# 1260860-26-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound - CAS:1260860-26-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CAS 42754-96-1: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [cymitquimica.com]

In-Depth Technical Guide: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine (CAS: 1260860-26-1) - A Compound of Interest in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of pyrazole fused or substituted with a pyrimidine ring is a cornerstone in the development of targeted therapies, particularly in the field of oncology. These heterocyclic compounds are well-established as potent inhibitors of various protein kinases, playing a crucial role in regulating cell signaling pathways. This technical guide focuses on the compound 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine, a molecule belonging to this important class. While specific, in-depth research on this particular compound (CAS: 1260860-26-1) is not extensively available in publicly accessible literature, this document aims to provide a comprehensive overview based on the known synthesis, biological activities, and mechanisms of action of closely related pyrazole-pyrimidine derivatives. This guide will serve as a valuable resource for researchers interested in the potential of this and similar compounds in drug discovery and development.

Introduction to Pyrazole-Pyrimidine Scaffolds in Drug Discovery

The pyrazole and pyrimidine ring systems are privileged structures in medicinal chemistry due to their ability to mimic the purine core of ATP, the primary energy currency of the cell and a key substrate for kinases. By competitively binding to the ATP-binding pocket of kinases, pyrazole-pyrimidine derivatives can effectively block their enzymatic activity.[1][2] This inhibition can disrupt aberrant signaling pathways that are often hyperactivated in diseases like cancer, inflammation, and neurodegenerative disorders.[3][4]

The dichlorinated pyrimidine core, as seen in the title compound, offers synthetic versatility, allowing for selective substitution at the 2- and 4-positions to modulate potency, selectivity, and pharmacokinetic properties. The pyrazole moiety can also be modified to optimize interactions within the kinase active site.

Physicochemical Properties

While specific experimental data for this compound is limited, its basic properties can be tabulated.

| Property | Value |

| CAS Number | 1260860-26-1 |

| Molecular Formula | C₇H₄Cl₂N₄ |

| Molecular Weight | 215.04 g/mol |

| Appearance | Likely a solid at room temperature |

| Purity | Commercially available up to >95% |

| Storage | Recommended to be stored in a cool, dry place |

Synthesis and Chemical Reactivity

For instance, the synthesis of a dichlorinated pyrazolopyrimidine might start from a pyrazole precursor which is then reacted with a suitable pyrimidine precursor, followed by a chlorination step using reagents like phosphorus oxychloride (POCl₃) to install the chloro groups.[6] A patent for the synthesis of a similar compound, 2,4-dichloro-5-methoxy pyrimidine, describes the reaction of 2,4-dihydroxyl-5-methoxy pyrimidine with phosphorous oxychloride.[6] Another related synthesis involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole.[7][8]

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of the target compound.

Potential Biological Activity and Mechanism of Action

Given that numerous pyrazole and pyrimidine derivatives are potent kinase inhibitors, it is highly probable that this compound also functions in this capacity.[1][2][3] These compounds often target kinases that are key regulators of cell cycle progression, proliferation, and survival, such as Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR).[9][10][11]

Potential Signaling Pathway Inhibition:

The inhibition of these kinases can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in tumor growth. The specific kinase(s) targeted by this compound would determine the precise downstream effects.

Caption: Potential mechanism of action via kinase inhibition.

Experimental Protocols for Evaluation

To characterize the biological activity of this compound, a series of standard in vitro assays would be employed.

Kinase Inhibition Assays

These assays are crucial to determine the potency and selectivity of the compound against a panel of kinases. A common method is a radiometric assay using ³³P-ATP or a fluorescence-based assay.

General Protocol Outline:

-

Reagents: Kinase enzyme, substrate (peptide or protein), ATP (with ³³P-ATP tracer or modified for fluorescence), test compound, and assay buffer.

-

Procedure:

-

The test compound is serially diluted and incubated with the kinase enzyme.

-

The kinase reaction is initiated by adding the substrate and ATP mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated.

Cell-Based Assays

5.2.1. Cytotoxicity/Antiproliferative Assays (e.g., MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).[12][13]

General Protocol Outline:

-

Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Measurement: The absorbance is read on a microplate reader, which is proportional to the number of viable cells.

5.2.2. Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on cell cycle progression.[14]

General Protocol Outline:

-

Treatment: Cells are treated with the compound for a specific time.

-

Harvesting and Fixation: Cells are harvested, washed, and fixed (e.g., with ethanol).

-

Staining: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide).

-

Analysis: The DNA content of individual cells is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Workflow for Biological Evaluation:

Caption: A typical workflow for evaluating a novel kinase inhibitor.

Conclusion and Future Directions

While specific data on this compound is sparse in the current body of scientific literature, its structural similarity to a well-established class of kinase inhibitors makes it a compound of significant interest for further investigation. Researchers are encouraged to synthesize and evaluate this molecule against a broad panel of kinases and cancer cell lines to elucidate its specific biological targets and therapeutic potential. The synthetic handles provided by the dichloro-pyrimidine core offer ample opportunities for medicinal chemistry efforts to optimize this scaffold into a potent and selective clinical candidate. Future research should focus on detailed structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in vivo efficacy studies in relevant disease models.

References

- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 7. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. sciensage.info [sciensage.info]

- 14. ijrpr.com [ijrpr.com]

Spectroscopic Data for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Representative Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine, based on analysis of the analogue 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.96 | s | - | 1H, Pyrimidine-H |

| 8.59 | dd | 2.77, 0.76 | 1H, Pyrazole-H |

| 7.89 | d | 0.76 | 1H, Pyrazole-H |

| 6.56 | dd | 2.77, 1.51 | 1H, Pyrazole-H |

s = singlet, d = doublet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Pyrimidine-C4 |

| ~158 | Pyrimidine-C2 |

| ~155 | Pyrimidine-C6 |

| ~144 | Pyrazole-C5 |

| ~131 | Pyrazole-C3 |

| ~118 | Pyrimidine-C5 |

| ~110 | Pyrazole-C4 |

Note: These are predicted chemical shifts based on the analysis of similar structures and may vary from experimental values.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 214/216/218 | [M]⁺, [M+2]⁺, [M+4]⁺ molecular ion peaks due to chlorine isotopes |

| 179/181 | [M-Cl]⁺ fragment |

| 152/154 | [M-Cl, -HCN]⁺ fragment |

| 67 | [Pyrazole]⁺ fragment |

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data, typical for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra would be acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

High-resolution mass spectra would be obtained using an electron ionization (EI) time-of-flight (TOF) mass spectrometer. The sample would be introduced via a direct insertion probe. The ionization energy would be set to 70 eV. The mass-to-charge ratio (m/z) would be recorded, and the data analyzed to determine the molecular weight and fragmentation pattern of the compound.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and available data for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Nomenclature

This compound is a substituted pyrimidine ring linked to a pyrazole ring. The core structure consists of a pyrimidine ring chlorinated at positions 2 and 4, with a 1H-pyrazol-1-yl group attached at position 5.

IUPAC Name: this compound

CAS Number: 1260860-26-1[1][2]

Molecular Formula: C₇H₄Cl₂N₄[1][2]

Synonyms: While no widely used synonyms are documented, alternative descriptors may include variations in the numbering and arrangement of the substituents.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| ¹H NMR | Not available | |

| ¹³C NMR | Not available | |

| Mass Spectrum | Not available |

Researchers are advised to perform their own analytical characterization to determine the specific properties of this compound.

Experimental Protocols

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. The following is a proposed experimental protocol based on this analogy.

Disclaimer: This protocol is an adaptation and has not been experimentally validated for the synthesis of the title compound. Researchers should exercise caution and perform appropriate reaction monitoring and product characterization.

Proposed Synthesis of this compound

This proposed synthesis involves a nucleophilic aromatic substitution reaction between 2,4,5-trichloropyrimidine and pyrazole.

Reaction Scheme:

Caption: Proposed reaction for the synthesis of the title compound.

Materials:

-

2,4,5-Trichloropyrimidine

-

1H-Pyrazole

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 1H-pyrazole (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of 2,4,5-trichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the safety data for structurally related dichloropyrimidine derivatives, the following precautions are recommended:

-

Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements (Recommended):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before handling.

Applications in Research and Drug Development

Substituted pyrimidines are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. The pyrazole moiety is also a common pharmacophore. The combination of these two heterocyclic systems in this compound makes it an attractive scaffold for the development of novel therapeutic agents. The chlorine atoms at positions 2 and 4 provide reactive handles for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Potential areas of investigation could include kinase inhibition, anti-cancer, and anti-inflammatory activities.

References

The Rising Therapeutic Potential of Pyrazolyl-Pyrimidine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole and pyrimidine rings has given rise to a versatile class of heterocyclic compounds known as pyrazolyl-pyrimidines. This scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2][3] This technical guide provides an in-depth overview of the burgeoning biological activities of pyrazolyl-pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside a systematic presentation of quantitative activity data.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazolyl-pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily through their potent inhibition of various protein kinases that are crucial for cancer cell growth, survival, and proliferation.[1][4][5] The pyrazolo[3,4-d]pyrimidine core, in particular, is a well-established isostere of the adenine ring of ATP, enabling it to competitively bind to the ATP-binding site of numerous kinases.[2]

Mechanism of Action: Kinase Inhibition

Several key kinases have been identified as primary targets for pyrazolyl-pyrimidine inhibitors in cancer therapy:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase (EGFR-TK), thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[6][7][8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Pyrazolyl-pyrimidines can inhibit VEGFR-2, a key receptor in the angiogenesis signaling cascade, leading to a reduction in tumor vascularization.[9][10][11]

-

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes implicated in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of Pim-1 kinase.[12][13][14]

-

Other Kinases: The versatility of the pyrazolyl-pyrimidine scaffold has led to the development of inhibitors for a range of other kinases involved in cancer, including Cyclin-Dependent Kinases (CDKs), Src tyrosine kinase, and Bruton's tyrosine kinase (BTK).[1][4][15]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro inhibitory activities of representative pyrazolyl-pyrimidine compounds against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Target/Cell Line | Activity | Value | Reference |

| 1a | A549 (Lung) | IC50 | 2.24 µM | [15] |

| VIIa | 57 different cell lines | IC50 | 0.326 - 4.31 µM | [15] |

| 15 | NCI 60-cell panel | GI50 | 0.018 - 9.98 µM | [7] |

| 16 | NCI 60-cell panel | GI50 | 0.018 - 9.98 µM | [7] |

| 4 | EGFR-TK | IC50 | 0.054 µM | [7] |

| 15 | EGFR-TK | IC50 | 0.135 µM | [7] |

| 16 | EGFR-TK | IC50 | 0.034 µM | [7] |

| 12b | VEGFR-2 | IC50 | 0.09 µM | [9] |

| 5c | VEGFR-2 | IC50 | nanomolar range | [10] |

| 5e | VEGFR-2 | IC50 | nanomolar range | [10] |

| 5g | VEGFR-2 | IC50 | nanomolar range | [10] |

| 5h | VEGFR-2 | IC50 | nanomolar range | [10] |

| 7f | MCF-7 (Breast) | IC50 | Not specified | [16] |

| 17 | MCF-7 (Breast) | IC50 | 2.89 µM | [17] |

| 5 | Caco-2, A549, HT1080, Hela | IC50 | micromolar range | [18] |

| 7 | Caco-2, A549, HT1080, Hela | IC50 | micromolar range | [18] |

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound | Target/Cell Line | Activity | Value | Reference |

| 6d | CDK2 | IC50 | 0.09 - 1.58 µM | [19] |

| 6k | CDK2 | IC50 | 0.09 - 1.58 µM | [19] |

| 6m-p | CDK2 | IC50 | 0.09 - 1.58 µM | [19] |

| 6r-t | CDK2 | IC50 | 0.09 - 1.58 µM | [19] |

| 11g | CDK2 | IC50 | 0.09 - 1.58 µM | [19] |

| 6d | TRKA | IC50 | 0.23 - 1.59 µM | [19] |

| 6k | TRKA | IC50 | 0.23 - 1.59 µM | [19] |

| 6m-p | TRKA | IC50 | 0.23 - 1.59 µM | [19] |

| 6r-t | TRKA | IC50 | 0.23 - 1.59 µM | [19] |

| 11g | TRKA | IC50 | 0.23 - 1.59 µM | [19] |

| 11j | Pan-Pim | Potent inhibitor | Not specified | [12] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by pyrazolyl-pyrimidine inhibitors.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazolyl-pyrimidine scaffolds have demonstrated promising activity against a range of bacterial and fungal pathogens.[20][21][22]

Spectrum of Activity

Derivatives of both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal species.[21][23]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro minimum inhibitory concentrations (MIC) of representative pyrazolyl-pyrimidine compounds.

Table 3: Antimicrobial Activity of Pyrazolyl-pyrimidine Derivatives

| Compound | Organism | Activity | Value (µg/mL) | Reference |

| 3a | Gram-positive strains | MIC | 0.125 | [21] |

| 3a | Gram-negative bacteria | MIC | 0.062 - 0.25 | [21] |

| 5a | Gram-positive isolates | MIC | 0.125 - 0.50 | [21] |

| 6 | Gram-positive isolates | MIC | 0.187 - 0.50 | [21] |

| 9a | Gram-positive isolates | MIC | 0.25 - 0.50 | [21] |

| 10a | Gram-positive isolates | MIC | 0.125 - 0.50 | [21] |

| 5c | MRSA | MIC | 521 µM | [23] |

| 5c | P. aeruginosa | MIC | 2085 µM | [23] |

| 5a | MRSA | MIC | 2081 µM | [23] |

| 5b | MRSA | MIC | 1007 µM | [23] |

| 3 | Bacteria and Fungi | MIC | Not specified | [22] |

| 6 | Bacteria and Fungi | MIC | Not specified | [22] |

| 13 | Bacteria and Fungi | MIC | Not specified | [22] |

| 14 | Bacteria and Fungi | MIC | Not specified | [22] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases. Pyrazolyl-pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as selective inhibitors of COX-2.

Quantitative Anti-inflammatory Activity Data

Table 4: Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Target | Activity | Value | Reference |

| 4d | COX-2 | IC50 | 23 µM | [16] |

| 3a | COX-2 | IC50 | 42 µM | [16] |

| 3b | COX-2 | IC50 | 31 µM | [16] |

| 4b | COX-2 | IC50 | 34 µM | [16] |

Experimental Protocols

Synthesis of Pyrazolyl-pyrimidine Scaffolds

The synthesis of the pyrazolyl-pyrimidine core is typically achieved through the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines [24][25][26][27]

A common method involves the reaction of a 3-aminopyrazole derivative with a β-dicarbonyl compound in a suitable solvent, often with an acid catalyst.

-

Dissolve the 3-aminopyrazole in a solvent such as ethanol or acetic acid.

-

Add the β-dicarbonyl compound to the solution.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines [4][15][16][28][29]

A widely used approach starts with the synthesis of a 5-aminopyrazole-4-carbonitrile, followed by cyclization.

-

Synthesize 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile by reacting 2-(1-ethoxyethylidene)malononitrile with phenylhydrazine in refluxing ethanol.[4]

-

Reflux the resulting aminopyrazole derivative in formic acid for several hours.[4]

-

Pour the reaction mixture into ice water to precipitate the pyrazolo[3,4-d]pyrimidin-4-one product.

-

Filter, dry, and recrystallize the product. Further modifications can be made at various positions of the scaffold.

Biological Assays

Protocol 3: MTT Assay for Anticancer Activity [2][3][30]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazolyl-pyrimidine compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC) [31][32][33][34][35]

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Compound Preparation: Prepare a serial two-fold dilution of the pyrazolyl-pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 5: Kinase Inhibition Assay [19][36]

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and the pyrazolyl-pyrimidine inhibitor at various concentrations in a suitable buffer.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow the kinase to phosphorylate its substrate.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as luminescence-based assays that measure the remaining ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The pyrazolyl-pyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The ease of synthetic modification allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for various therapeutic targets. The extensive research into their anticancer, antimicrobial, and anti-inflammatory potential highlights their promise as a source of new drug candidates. Future research will likely focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising scaffolds into clinically effective therapeutics. The continued exploration of their mechanism of action and the identification of novel biological targets will further expand the therapeutic applications of this versatile heterocyclic system.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 12. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 34. apec.org [apec.org]

- 35. woah.org [woah.org]

- 36. benchchem.com [benchchem.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[1,5-a]pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a multitude of biologically active compounds, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the discovery and history of pyrazolo[1,5-a]pyrimidine compounds, detailing their synthesis, evolution as therapeutic agents, and the key experimental methodologies that have underpinned their development.

A Historical Perspective: From Obscurity to a Pillar of Drug Discovery

The journey of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, with early explorations focused primarily on the fundamental synthesis and chemical reactivity of this novel heterocyclic system. For decades, these compounds remained of academic interest, with their full therapeutic potential yet to be unveiled.

A significant turning point occurred in the 1980s and 1990s with the burgeoning field of kinase biology. Researchers identified protein kinases as critical regulators of cellular signaling pathways and prime targets for therapeutic intervention in a host of diseases, most notably cancer. The pyrazolo[1,5-a]pyrimidine scaffold, with its ability to mimic the purine core of ATP and fit into the ATP-binding pocket of kinases, was "rediscovered" as a promising template for the design of potent and selective kinase inhibitors. This realization sparked a surge in research and development, transforming the pyrazolo[1,5-a]pyrimidine core from a chemical curiosity into a clinically significant pharmacophore.

The Architectural Blueprint: Key Synthetic Strategies

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is, in large part, due to the diverse and robust synthetic methodologies developed for its construction and functionalization. The most common approach involves the cyclocondensation of a 3-amino-1H-pyrazole with a 1,3-dielectrophilic species.

Classical Cyclocondensation Reactions

The foundational methods for synthesizing the pyrazolo[1,5-a]pyrimidine ring system involve the reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds or their synthetic equivalents. These reactions are typically acid- or base-catalyzed and provide a straightforward entry into the core scaffold.

Modern Synthetic Advancements

Over the years, synthetic chemists have developed more sophisticated and efficient methods to access a wider array of substituted pyrazolo[1,5-a]pyrimidines. These include:

-

Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines.

-

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Sonogashira couplings have been instrumental in the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of a wide range of aryl and alkynyl substituents.

Navigating the Uncharted: A Technical Guide to the Potential Mechanism of Action of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is not publicly available. This guide, therefore, provides an in-depth analysis of its potential mechanisms of action based on the well-documented biological activities of its core chemical scaffolds: the dichloropyrimidine and pyrazole moieties. The experimental protocols and data presented are drawn from studies on structurally related compounds and serve as a strategic blueprint for investigating this specific molecule.

Core Structural Components and Implied Biological Activity

The structure of this compound suggests a high potential for biological activity, primarily as an inhibitor of key cellular signaling pathways. The pyrimidine ring is a fundamental component of DNA and RNA, and its derivatives are known to interfere with a multitude of biological processes. The dichloropyrimidine scaffold, in particular, is a common feature in kinase inhibitors, where the chlorine atoms can act as leaving groups for covalent binding or participate in hydrogen bonding within ATP-binding pockets.

The attached pyrazole ring is also a privileged scaffold in medicinal chemistry, frequently found in compounds targeting kinases and other enzymes. The combination of these two moieties in this compound creates a molecule with a strong potential to interact with ATP-binding sites of various kinases, making it a prime candidate for investigation as an anticancer or anti-inflammatory agent.

Potential Mechanisms of Action and Biological Targets

Based on extensive research into related pyrazolopyrimidine compounds, several high-probability mechanisms of action can be postulated for this compound.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are crucial regulators of the cell cycle.[1] Abnormal CDK activity is a hallmark of cancer, making them attractive therapeutic targets.

Hypothesized Mechanism: this compound may act as an ATP-competitive inhibitor of CDKs, such as CDK1, CDK2, and CDK9. By binding to the ATP pocket of these enzymes, the compound would block the phosphorylation of key substrates like the Retinoblastoma protein (Rb) and the C-terminal domain of RNA polymerase II. This would lead to a halt in the cell cycle, typically at the S and G2/M phases, and ultimately induce apoptosis in rapidly dividing cancer cells.[1]

Modulation of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Certain pyrazolopyrimidine derivatives have demonstrated potent inhibitory activity against JAKs.[2]

Hypothesized Mechanism: The compound could function as a JAK2 inhibitor, preventing the phosphorylation and subsequent activation of STAT proteins. This would block the downstream signaling events that promote the survival and proliferation of malignant cells, particularly in hematological malignancies where JAK2 mutations are common.[2]

Interference with Pyrimidine Biosynthesis

Given its pyrimidine core, the compound could potentially interfere with the de novo pyrimidine biosynthesis pathway. Inhibitors of this pathway have been shown to possess broad-spectrum antiviral and anticancer activities.[3][4]

Hypothesized Mechanism: this compound might inhibit one of the key enzymes in the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH). Depletion of the pyrimidine pool would not only starve cancer cells of the necessary building blocks for DNA and RNA synthesis but could also trigger a cellular stress response, leading to the induction of antiviral and pro-apoptotic genes.[3][4] This mechanism is often linked to the activation of the innate immune response.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Derivatives of pyrazolopyrimidine have been investigated as inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[5][6] The EGFR signaling pathway is a well-established driver of tumorigenesis in various cancers.[5]

Hypothesized Mechanism: The compound may bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream pro-survival pathways like the PI3K/Akt and MAPK/ERK pathways. This would lead to decreased cell proliferation, migration, and survival of EGFR-dependent cancer cells.[6]

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes the inhibitory activities of related pyrazolopyrimidine compounds against various biological targets.

| Compound Class | Target Kinase(s) | IC50 / GI50 | Reference |

| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK2, CDK1, CDK9 | 3 nM, 30 nM, 90 nM | [1] |

| Pyrazol-3-yl pyrimidin-4-amine (AZD1480) | JAK2 | Potent Inhibition (specific IC50 not provided in abstract) | [2] |

| Pyrazolo-[4,3-e][3][7][8]triazolopyrimidine | EGFR | IC50 < 50 µM (antiproliferative) | [6] |

| Pyrimidine-based FAK inhibitors | FAK | IC50 = 27.4 nM | [9] |

Proposed Experimental Protocols for Mechanism of Action Elucidation

A systematic approach is required to definitively determine the mechanism of action of this compound. The following experimental workflow is proposed.

In Vitro Kinase Inhibition Assays

-

Objective: To identify the primary kinase targets of the compound.

-

Methodology:

-

Perform a broad-spectrum kinase panel screen (e.g., using a commercial service) to assess the inhibitory activity of the compound against a wide range of human kinases at a fixed concentration (e.g., 1 µM).

-

For any kinases showing significant inhibition (>50%), perform dose-response studies to determine the IC50 values. This can be done using various assay formats, such as radiometric assays (e.g., [γ-32P]ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

-

Conduct ATP-competition assays to determine if the inhibition is ATP-competitive. This involves measuring the IC50 at varying ATP concentrations.

-

Cell-Based Proliferation and Viability Assays

-

Objective: To assess the antiproliferative and cytotoxic effects of the compound on relevant cancer cell lines.

-

Methodology:

-

Select a panel of human cancer cell lines representing different tumor types and with known genetic backgrounds (e.g., with specific kinase mutations).

-

Treat the cells with a range of concentrations of the compound for 48-72 hours.

-

Measure cell viability using assays such as MTT, MTS, or CellTiter-Glo®.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each cell line.

-

Analysis of Cellular Signaling Pathways

-

Objective: To confirm target engagement and downstream pathway modulation in a cellular context.

-

Methodology:

-

Treat selected cancer cell lines with the compound at concentrations around its IC50 value for various time points.

-

Prepare cell lysates and perform Western blot analysis to examine the phosphorylation status of the suspected primary target (e.g., p-CDK substrates, p-STAT3, p-EGFR) and key downstream signaling proteins (e.g., p-Akt, p-ERK).

-

A decrease in the phosphorylation of these proteins would confirm the on-target effect of the compound.

-

Cell Cycle and Apoptosis Assays

-

Objective: To determine the effect of the compound on cell cycle progression and apoptosis.

-

Methodology:

-

Cell Cycle Analysis: Treat cells with the compound for 24-48 hours, then fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Apoptosis Assay: Treat cells with the compound and then stain with Annexin V and a viability dye (e.g., PI or 7-AAD). Analyze by flow cytometry to quantify the percentage of apoptotic cells. Alternatively, perform Western blot analysis for markers of apoptosis, such as cleaved caspase-3 and PARP.

-

Metabolomic Analysis for Pyrimidine Biosynthesis Inhibition

-

Objective: To investigate if the compound affects the de novo pyrimidine biosynthesis pathway.

-

Methodology:

-

Treat cells with the compound.

-

Extract intracellular metabolites.

-

Analyze the levels of purine and pyrimidine nucleosides and nucleotides using liquid chromatography-mass spectrometry (LC-MS). A significant decrease in pyrimidine levels would suggest inhibition of this pathway.[3]

-

Visualizing Potential Mechanisms and Workflows

To further clarify the potential mechanisms and the experimental approach, the following diagrams are provided.

Figure 1: Potential kinase inhibition points for this compound in cellular signaling.

Figure 2: Proposed experimental workflow for elucidating the mechanism of action.

Figure 3: Potential inhibition of the de novo pyrimidine biosynthesis pathway.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests its potential as a modulator of key cellular signaling pathways, particularly as a kinase inhibitor. The information and proposed experimental strategies outlined in this guide provide a robust framework for researchers to undertake a thorough investigation of this compound. Elucidating its mechanism of action will be a critical step in evaluating its potential as a novel therapeutic agent in oncology, immunology, or other disease areas. The structural similarities to known potent inhibitors make this a promising endeavor for drug discovery and development programs.

References

- 1. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clausiuspress.com [clausiuspress.com]

- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 42754-96-1: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [cymitquimica.com]

- 8. This compound - CAS:1260860-26-1 - Sunway Pharm Ltd [3wpharm.com]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Dichloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis of dichloropyrimidines, crucial intermediates in the development of pharmaceuticals and other bioactive molecules. This document details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides explicit experimental protocols for key reactions. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the chemical transformations.

Synthesis of 2,4-Dichloropyrimidines

2,4-Dichloropyrimidine is a versatile building block in organic synthesis, frequently utilized in the preparation of a wide array of biologically active compounds. The most prevalent synthetic route to 2,4-dichloropyrimidine involves the chlorination of uracil or its derivatives.

Chlorination of Uracil and its Derivatives

The direct chlorination of uracil or 2,4-dihydroxypyrimidine is the most common method for synthesizing 2,4-dichloropyrimidine. Various chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being the most traditional and widely used reagent. Alternative chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalyst and phosgene (COCl₂) have also been reported.

Table 1: Synthesis of 2,4-Dichloropyrimidine from Uracil/2,4-Dihydroxypyrimidine

| Starting Material | Chlorinating Agent(s) | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Uracil | POCl₃ | N,N-Dimethylaniline | - | Reflux | 8 | >80 | [1] |

| Uracil | POCl₃ | Pyridine | - | 160 | 2 | >80 | [2][3] |

| 2,4-Dihydroxypyrimidine | SOCl₂, Bis(trichloromethyl) carbonate | DMAP | - | 65-70 | - | 95 | [4] |

| Uracil | Phosgene | Triphenylphosphine oxide | Nitrobenzene | 105 | - | - | |

| Uracil | POCl₃ / PCl₅ | Triethylamine hydrochloride | POCl₃ | 110-120 | 2 | - |

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil using Phosphorus Oxychloride and N,N-Dimethylaniline [1]

-

To a reaction vessel equipped with a reflux condenser and a heating source, add 2-amino-4,6-dihydroxypyrimidine (0.1 mole), phosphorus oxychloride (0.9 mole), and N,N-dimethylaniline (0.3 mole).

-

Mix the ingredients by swirling and then heat to reflux at approximately 107°C for about 8 hours.

-

Remove the excess phosphorus oxychloride by evaporation under reduced pressure.

-

Carefully pour the thick, molten residue into 80 mL of hot water (at about 80°C).

-

Cool the solution and neutralize with 10N sodium hydroxide with external cooling.

-

Filter the precipitate and dry in vacuo at 50°C to obtain the crude product.

-

The crude material can be further purified by recrystallization.

Protocol 2: Synthesis of 2,4-Dichloropyrimidine from 2,4-Dihydroxypyrimidine using Thionyl Chloride and Bis(trichloromethyl) carbonate [4]

-

In a 50 mL reaction flask, add 1000 mg (8.9 mmol) of 2,4-dihydroxypyrimidine, 50 mg of DMAP, and 4 mL of SOCl₂ to form a turbid liquid.

-

Slowly add a solution of 5.28 g (17.8 mmol) of bis(trichloromethyl) carbonate in 4 mL of SOCl₂ dropwise.

-

Heat the reaction mixture in an oil bath, maintaining the temperature between 65 and 70°C under reflux with cooling.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture and evaporate the solvent.

-

Add 10 mL of ice water to the residue and neutralize with a sodium carbonate solution to a pH of 8-9.

-

Extract the product with dichloromethane.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 2,4-dichloropyrimidine with a reported yield of 95%.[4]

Synthetic Pathway Diagram

Caption: Synthesis of 2,4-Dichloropyrimidine.

Synthesis of 4,6-Dichloropyrimidines

4,6-Dichloropyrimidine is another key intermediate in medicinal chemistry and agrochemistry. The primary precursor for its synthesis is 4,6-dihydroxypyrimidine.

Chlorination of 4,6-Dihydroxypyrimidine

Similar to the synthesis of the 2,4-isomer, phosphorus oxychloride is the most common chlorinating agent for the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. The reaction is typically performed in the presence of a tertiary amine. Phosgene has also been investigated as a chlorinating agent to avoid the formation of phosphorus-containing byproducts.

Table 2: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

| Starting Material | Chlorinating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4,6-Dihydroxypyrimidine | POCl₃ | N,N-Dimethylcyclohexylamine | POCl₃ | 95-100 | 3 | - | |

| 4,6-Dihydroxypyrimidine | POCl₃ | Triethylamine | Ethylene dichloride | Reflux | 2 | 73.4 | [5] |

| 4,6-Dihydroxypyrimidine | Phosgene | N,N-Diisopropylethylamine | - | 80 | 1.5 | 70 | [6] |

| 4,6-Dihydroxypyrimidine | Thionyl chloride | Chlorination catalyst | Dichloroethane | Reflux | - | >83 (overall) | [7] |

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | Triethylamine | - | 20-80 | - | - | [8] |

Experimental Protocols

Protocol 3: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine using Phosphorus Oxychloride and N,N-Diisopropylethylamine [6]

-

To a stirred mixture of N,N-diisopropylethylamine (57.1 g) and phosphorus oxychloride (74.7 g) in methylcyclohexane (25 g) under a nitrogen atmosphere at 75-80°C, add 4,6-dihydroxypyrimidine (25.0 g) portionwise over about 50 minutes, maintaining the temperature between 75-90°C.

-

After the addition is complete, keep the reaction mixture at 75-80°C for 2 hours.

-

Drown the reaction mixture into water (125 ml), ensuring the temperature of the aqueous layer is maintained above 30°C.

-

Separate the organic layer and extract the aqueous layer with methylcyclohexane.

-

Combine the organic layers, wash with water, and remove the solvent under reduced pressure to yield 4,6-dichloropyrimidine.

Protocol 4: Synthesis of 2-Amino-4,6-dichloropyrimidine from 2-Amino-4,6-dihydroxypyrimidine [5][8]

-

In a suitable reaction vessel, charge 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride.

-

Add triethylamine as an acid-trapping agent. The molar ratio of triethylamine to the dihydroxypyrimidine is typically between 2:1 and 3:1.[8]

-

Heat the reaction mixture to a temperature between 20°C and 80°C.[8]

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation in vacuo.

-

Suspend the residue in water at 40°-60°C and stir for 1.5 to 2.5 hours.[8]

-

Adjust the pH of the suspension to about 2.5 to 4 with 20-50% strength NaOH.[8]

-

Filter the precipitated 2-amino-4,6-dichloropyrimidine, wash with water, and dry.

Synthetic Pathway Diagram

Caption: Synthesis of 4,6-Dichloropyrimidine.

Synthesis of Other Dichloropyrimidine Isomers

While 2,4- and 4,6-dichloropyrimidines are the most common, other isomers such as 2,5-, 2,6-, and 4,5-dichloropyrimidines are also valuable intermediates. The synthetic routes to these isomers are often more specific and can involve multi-step sequences.

Synthesis of 2,5-Dichloropyrimidine

The synthesis of 2,5-dichloropyrimidine can be achieved from 2,5-dihydroxypyridine as a plausible precursor, by analogy to pyridine chemistry. A direct synthesis from a pyrimidine precursor involves the diazotization of an aminopyrimidine followed by a Sandmeyer-type reaction.

Protocol 5: Proposed Synthesis of 2,5-Dichloropyrimidine from 2,5-Dihydroxypyrimidine [9]

-

In a four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of phosphorus oxychloride and 22.0 g (0.2 mol) of 2,5-dihydroxypyrimidine.

-

Heat the mixture with stirring at 145°C for 4 hours.

-

After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into 300 g of ice water with stirring.

-

Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.

-

Extract the product three times with dichloromethane (50 g each).

-

Combine the organic phases, wash with saturated brine, and dry with anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain 2,5-dichloropyrimidine.

Synthesis of 2,6- and 4,5-Dichloropyrimidines

Detailed experimental protocols for the synthesis of 2,6- and 4,5-dichloropyrimidines are less commonly reported in readily accessible literature. However, their synthesis can be envisaged through the chlorination of the corresponding dihydroxypyrimidines (2,6-dihydroxypyrimidine and 4,5-dihydroxypyrimidine, respectively) using standard chlorinating agents like phosphorus oxychloride. The synthesis of substituted analogs, such as 2,6-dichloropyrimidine-5-carboxylic acid, has been reported and involves the chlorination of the corresponding dihydroxy-acid with phosphorus oxychloride and N,N-diethylaniline.

Role of Reagents and Reaction Mechanisms

The chlorination of dihydroxypyrimidines with phosphorus oxychloride is facilitated by the presence of a tertiary amine. The amine serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction, and it can also form a more reactive intermediate with POCl₃, which enhances the rate of chlorination. The Vilsmeier-Haack reaction, which utilizes a POCl₃/DMF mixture to generate the Vilsmeier reagent, is a powerful tool for the formylation of activated aromatic and heteroaromatic rings and can also be involved in chlorination and cyclization reactions of pyrimidine derivatives.[10][11]

The proposed mechanism for the chlorination with POCl₃ and a tertiary amine involves the initial formation of a pyridinium or related salt with POCl₃. This activated species then reacts with the hydroxyl group of the pyrimidine, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the dichloropyrimidine.

Experimental Workflow and Mechanistic Overview

Caption: General workflow for dichloropyrimidine synthesis.

Conclusion

The synthesis of dichloropyrimidines is a cornerstone of heterocyclic chemistry, providing essential intermediates for the pharmaceutical and agrochemical industries. The chlorination of readily available pyrimidine precursors, such as uracil and dihydroxypyrimidines, using phosphorus oxychloride remains the most robust and widely practiced method. However, alternative reagents and methodologies, including the use of phosgene and thionyl chloride, offer advantages in specific contexts, such as avoiding phosphorus-containing waste streams. A thorough understanding of the reaction conditions, the role of catalysts and bases, and the underlying reaction mechanisms is crucial for the efficient and high-yield synthesis of these valuable compounds. This guide provides a solid foundation for researchers and professionals working in the field of drug development and organic synthesis to select and optimize the most suitable methods for their specific needs.

References

- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 9. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

An In-Depth Technical Guide to the Safety, Handling, and Storage of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage of the chemical compound 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine (CAS No. 1260860-26-1). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from structurally related dichloropyrimidines and pyrazole-containing molecules to provide a thorough understanding of its potential hazards and the necessary precautions for its safe use in a research and development setting.

Chemical and Physical Properties

| Property | Value (this compound) | Analog Data |

| CAS Number | 1260860-26-1 | - |

| Molecular Formula | C₇H₄Cl₂N₄[1] | - |

| Molecular Weight | 215.04 g/mol [1] | - |

| Appearance | Solid (inferred) | White to off-white or yellow crystalline solid/powder (for various dichloropyrimidines) |

| Melting Point | Not available | 37-41 °C (2,4-Dichloro-5-fluoropyrimidine) |

| Boiling Point | Not available | Not available |